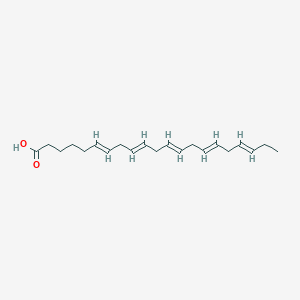

6,9,12,15,18-Hene-icosapentaenoic acid

Description

Overview of Polyunsaturated Fatty Acids (PUFAs) and the Omega-3 Family in Research

Polyunsaturated fatty acids (PUFAs) are a class of fatty acids characterized by the presence of two or more carbon-carbon double bonds within their hydrocarbon chain. They are essential components of cell membranes and serve as precursors for a variety of signaling molecules. nih.govnih.gov PUFAs are broadly categorized into two main families: omega-6 (n-6) and omega-3 (n-3). This classification is based on the position of the first double bond from the methyl (omega) end of the fatty acid chain. nih.govnih.gov

The omega-3 family, which includes parent compound alpha-linolenic acid (ALA), is known for giving rise to longer-chain fatty acids with significant biological roles, most notably eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). mdpi.comresearchgate.net Extensive research has been conducted on EPA and DHA, linking them to various physiological processes, including the modulation of inflammation and cardiovascular function. mdpi.comnih.gov These fatty acids are primarily obtained from marine sources such as oily fish and algae. wikipedia.org The scientific community continues to explore the diverse effects of omega-3 PUFAs, with research demonstrating their influence on metabolic health, gene expression, and cellular signaling. nih.govmdpi.com

Academic Significance of 6,9,12,15,18-Heneicosapentaenoic Acid (HPA) in Lipid Research

6,9,12,15,18-Heneicosapentaenoic acid (HPA), a 21-carbon omega-3 fatty acid (21:5n-3), holds a specific place in lipid research. healthbenefitstimes.com While not as abundant as EPA (20:5n-3) or DHA (22:6n-3), HPA is found in trace amounts in natural sources like fish oils and seal oil. healthbenefitstimes.comnih.govnih.gov Its structure is chemically similar to EPA, but with an additional carbon atom at the carboxyl end, which shifts all double bonds one position further from this end. healthbenefitstimes.comnih.gov

The academic importance of HPA lies in its utility as a research tool to understand the structure-function relationship of omega-3 fatty acids. healthbenefitstimes.com Studies have investigated its distinct biochemical properties compared to its more common counterparts. Research has shown that HPA is incorporated into phospholipids (B1166683) and triacylglycerols in cell cultures to a degree similar to EPA and DHA. nih.gov

A significant finding in HPA research is its potent inhibitory effect on the synthesis of arachidonic acid (AA), an omega-6 fatty acid. nih.gov Laboratory studies on hepatoma cells have demonstrated that HPA is a stronger inhibitor of the conversion of precursor fatty acids into arachidonic acid than EPA, DHA, or even arachidonic acid itself. nih.govcenmed.commedchemexpress.com Furthermore, HPA has been shown to inhibit thromboxane (B8750289) synthesis in isolated platelets as effectively as EPA. nih.gov However, it is considered a poor substrate for enzymes like prostaglandin (B15479496) H synthase and 5-lipoxygenase. healthbenefitstimes.comnih.gov These distinct biochemical actions make HPA a valuable compound for investigating the specific roles and metabolic pathways of omega-3 fatty acids in lipid research. healthbenefitstimes.com

Data Tables

Table 1: Physicochemical Properties of 6,9,12,15,18-Heneicosapentaenoic Acid (HPA)

| Property | Value |

| IUPAC Name | (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoic acid nih.gov |

| Molecular Formula | C21H32O2 nih.govusbio.net |

| Molecular Weight | 316.48 g/mol usbio.net |

| Synonyms | HPA, (21:5n-3) nih.govnih.gov |

| Chemical Class | Long-chain fatty acid, Omega-3 Fatty Acid nih.gov |

Table 2: Comparison of HPA with Major Omega-3 Fatty Acids

| Feature | 6,9,12,15,18-Heneicosapentaenoic Acid (HPA) | Eicosapentaenoic Acid (EPA) | Docosahexaenoic Acid (DHA) |

| Carbon Chain Length | 21 healthbenefitstimes.com | 20 nih.gov | 22 mdpi.com |

| Number of Double Bonds | 5 caringsunshine.com | 5 nih.gov | 6 mdpi.com |

| Lipid Incorporation | Incorporated into phospholipids and triacylglycerol to a similar extent as EPA and DHA. nih.gov | Incorporated into cell membranes and serves as a precursor for eicosanoids. wikipedia.org | A key structural component of cell membranes, particularly in the brain and retina. nih.gov |

| Effect on Arachidonic Acid (AA) Synthesis | Stronger inhibitor of AA synthesis from its precursors compared to EPA and DHA. nih.gov | Inhibits AA metabolism. | Inhibits AA synthesis. nih.gov |

| Natural Abundance | Found in trace amounts in fish and seal oils. healthbenefitstimes.comnih.govnih.gov | Found in oily fish, cod liver, and various edible algae. wikipedia.org | Abundant in fatty fish and is a primary structural component of the brain and retina. nih.govwikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C21H32O2 |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoic acid |

InChI |

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3+,7-6+,10-9+,13-12+,16-15+ |

InChI Key |

OQOCQFSPEWCSDO-RCHUDCCISA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 6,9,12,15,18 Hene Icosapentaenoic Acid Hpa

De Novo Synthesis Pathways in Microorganisms and Algae

The de novo synthesis of fatty acids in microorganisms and algae primarily follows two distinct pathways: the elongase-desaturase system and the polyketide synthase pathway. These pathways are responsible for the production of a wide array of fatty acids, including the odd-chain polyunsaturated fatty acid (PUFA) 6,9,12,15,18-heneicosapentaenoic acid (HPA).

Elongase-Desaturase System (Aerobic Pathway)

The elongase-desaturase system is an aerobic pathway that involves a series of sequential enzymatic reactions to introduce double bonds and extend the carbon chain of fatty acid precursors. The synthesis of odd-chain fatty acids like HPA through this pathway is initiated with a different primer than the more common even-chain fatty acids. Instead of acetyl-CoA, propionyl-CoA serves as the starting molecule for the de novo synthesis of odd-chain fatty acids. nih.govwikipedia.org

The general mechanism involves the following steps:

Priming: The synthesis begins with the condensation of propionyl-CoA with malonyl-CoA.

Elongation: The carbon chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA, a process catalyzed by a complex of enzymes known as fatty acid elongases (ELO). nih.gov

Desaturation: At specific points in the elongation process, fatty acid desaturases (FADS) introduce double bonds at specific positions along the carbon chain, leading to the formation of unsaturated fatty acids. nih.gov

This alternating sequence of elongation and desaturation continues until the desired chain length and degree of unsaturation are achieved, resulting in the formation of HPA (21:5n-3).

| Enzyme Class | Function in HPA Biosynthesis |

| Fatty Acid Elongases (ELO) | Catalyze the sequential addition of two-carbon units to the growing fatty acid chain, extending it to 21 carbons. |

| Fatty Acid Desaturases (FADS) | Introduce five double bonds at the 6, 9, 12, 15, and 18 positions of the 21-carbon chain. |

Polyketide Synthase (PKS) Pathway (Anaerobic Pathway)

The Polyketide Synthase (PKS) pathway represents an alternative, anaerobic route for the synthesis of polyunsaturated fatty acids. This pathway is mechanistically similar to fatty acid synthesis but is catalyzed by a large, multi-domain enzyme complex known as polyketide synthase. The PKS machinery can produce long-chain fatty acids through a series of condensation reactions of simple carboxylates, without the release of free intermediates.

While the PKS pathway is well-documented for the synthesis of other long-chain PUFAs like docosahexaenoic acid (DHA), its direct involvement in the de novo synthesis of HPA is less characterized in the scientific literature. The biosynthesis of polyketides involves the sequential condensation of acyl-CoA units, a process that could theoretically be adapted for the production of odd-chain fatty acids like HPA by utilizing propionyl-CoA as a starter unit.

Biosynthesis from Precursors in Biological Systems

In many biological systems, HPA is not synthesized de novo but is instead produced through the modification of existing fatty acid precursors. This process relies on the activity of the same classes of enzymes involved in the de novo elongase-desaturase pathway.

Precursors to 6,9,12,15,18-Heneicosapentaenoic Acid (HPA)

The primary precursors for the biosynthesis of HPA are other long-chain polyunsaturated fatty acids. The most notable precursors include:

Eicosapentaenoic Acid (EPA; 20:5n-3): HPA can be formed through the chemical elongation of EPA. nih.gov This suggests a biological pathway where an elongase enzyme adds a single carbon unit to EPA, although this is an atypical elongation step as fatty acid elongation typically proceeds by two-carbon increments.

Docosapentaenoic Acid (DPA; 22:5n-3): The ω3 structure of HPA suggests that it could originate from the α-oxidation of DPA. Alpha-oxidation is a metabolic pathway that removes a single carbon atom from the carboxyl end of a fatty acid. microbenotes.com

HPA itself is also considered a dietary precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govresearchgate.net

| Precursor | Potential Conversion Pathway to HPA |

| Eicosapentaenoic Acid (EPA) | Chemical elongation (biological pathway less common) |

| Docosapentaenoic Acid (DPA) | α-oxidation |

Enzymatic Conversions: Desaturases and Elongases

The conversion of precursors to HPA is mediated by the coordinated action of desaturase and elongase enzymes. These enzymes exhibit specificity for both the substrate and the position of the modification.

The general pathway for the synthesis of long-chain polyunsaturated fatty acids involves a series of alternating desaturation and elongation steps. nih.govresearchgate.netresearchgate.net For the synthesis of an odd-chain PUFA like HPA, the interplay of these enzymes would be crucial in achieving the correct chain length and pattern of unsaturation.

Role of Delta-6 Desaturase (FADS6/FADS2)

Delta-6 desaturase (FADS6 or FADS2) is a key rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids. nih.gov It catalyzes the introduction of a double bond at the sixth carbon from the carboxyl end of the fatty acid chain. This is often the first step in the conversion of essential fatty acids like linoleic acid (LA) and alpha-linolenic acid (ALA) into longer, more unsaturated fatty acids.

Unraveling the Metabolic Journey of 6,9,12,15,18-Heneicosapentaenoic Acid (HPA)

The intricate pathways governing the synthesis and transformation of the long-chain omega-3 fatty acid, 6,9,12,15,18-Heneicosapentaenoic Acid (HPA), are multifaceted, involving a series of enzymatic reactions. While not as extensively studied as its counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), research is beginning to shed light on the metabolic significance of this 21-carbon polyunsaturated fatty acid.

Biosynthesis and Metabolic Pathways of 6,9,12,15,18-Heneicosapentaenoic Acid (HPA)

The formation of HPA within the body is not fully elucidated through a direct, primary biosynthetic route. However, evidence points towards its generation via the modification of other long-chain polyunsaturated fatty acids. One identified pathway involves the alpha-oxidation of a hydroxylated derivative of DHA.

The Pivotal Role of Delta-5 Desaturase (FADS1)

The Contribution of Elongases

Interconversion Pathways of 6,9,12,15,18-Heneicosapentaenoic Acid (HPA)

The metabolic landscape of omega-3 fatty acids is characterized by a dynamic interplay of interconversion pathways, allowing the body to maintain a balance of these crucial molecules.

Retroconversion of Docosahexaenoic Acid (DHA) to Eicosapentaenoic Acid (EPA)

Potential Metabolic Fates and Intermediates of HPA

Once formed, HPA is incorporated into cellular lipids, including phospholipids (B1166683) and triacylglycerols, in a manner similar to EPA and DHA. nih.gov Research indicates that HPA can influence the metabolism of other fatty acids. Notably, it has been shown to be a potent inhibitor of the conversion of linoleic acid and dihomo-gamma-linolenic acid to arachidonic acid (AA). nih.gov

Regarding its own breakdown and conversion, HPA is a poor substrate for key enzymes in the eicosanoid synthesis pathway, such as prostaglandin (B15479496) H synthase and 5-lipoxygenase. nih.gov Eicosanoids are signaling molecules involved in inflammation and other physiological processes. While not a direct precursor, HPA has been observed to inactivate prostaglandin H synthase and inhibit thromboxane (B8750289) synthesis in platelets as effectively as EPA. nih.gov

A significant metabolic fate of HPA appears to be its generation through the alpha-oxidation of 2-hydroxy-docosahexaenoic acid (DHA-H). frontiersin.org This pathway involves the removal of one carbon atom from the carboxyl end of the fatty acid. The conversion of DHA-H to HPA has been observed in cell cultures and in mouse blood plasma and brain tissue. frontiersin.org A proposed mechanism for this conversion involves the action of the enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1), which cleaves the 2-hydroxy fatty acid to form an intermediate aldehyde that is subsequently oxidized to HPA. researchgate.netfrontiersin.org

The potential intermediates in the broader metabolism of HPA, beyond its synthesis from DHA-H, are not yet well-defined. Further research is needed to fully map the metabolic pathways involving this unique odd-chain omega-3 fatty acid.

Cellular and Molecular Mechanisms of 6,9,12,15,18 Hene Icosapentaenoic Acid Hpa

Incorporation into Lipid Structures and Compartments

Once introduced into a cellular environment, 6,9,12,15,18-Heneicosapentaenoic acid (HPA) is readily integrated into the complex lipid architecture of the cell. Its metabolism and distribution are key to understanding its subsequent effects on cellular function.

Integration into Phospholipids (B1166683) and Triacylglycerols in Cell Culture Models

Research utilizing cell culture models has demonstrated that HPA is efficiently incorporated into both phospholipids and triacylglycerols. nih.gov Phospholipids are fundamental components of cell membranes, while triacylglycerols serve as the primary form of energy storage in cells. Studies comparing HPA to other well-known omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have shown that HPA is assimilated into these lipid fractions to a similar degree. nih.gov This indicates that the cellular machinery responsible for fatty acid uptake and esterification recognizes and utilizes HPA as effectively as it does EPA and DHA.

The table below summarizes the comparative incorporation of HPA, EPA, and DHA into cellular lipids in a hypothetical cell culture model, based on available qualitative data.

Note: This table is illustrative, as specific quantitative comparative data was not available in the searched literature.

Modulation of Enzymatic Activities

HPA exerts considerable influence on several key enzymes involved in critical cellular pathways, particularly those related to the synthesis of eicosanoids and the production of arachidonic acid.

Effects on Prostaglandin (B15479496) H Synthase Activity (in vitro models)

In in vitro models, HPA has been shown to be a poor substrate for prostaglandin H synthase, also known as cyclooxygenase (COX). nih.gov This enzyme is responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent inflammatory mediators. While not readily converted by the enzyme, HPA demonstrates the ability to inactivate prostaglandin H synthase. nih.gov The rate of this inactivation is comparable to that caused by arachidonic acid, EPA, and DHA. nih.gov This suggests that HPA can effectively reduce the production of prostaglandins by inhibiting the activity of a key enzyme in their synthesis pathway. Furthermore, HPA has been observed to inhibit thromboxane (B8750289) synthesis in isolated platelets with an efficiency similar to that of EPA. nih.gov

Effects on Lipoxygenase Activity (in vitro models)

Similar to its interaction with prostaglandin H synthase, HPA is also a poor substrate for 5-lipoxygenase in in vitro models. nih.gov The 5-lipoxygenase enzyme is pivotal in the synthesis of leukotrienes, another class of inflammatory mediators derived from arachidonic acid. By being a poor substrate, HPA may competitively inhibit the conversion of arachidonic acid by 5-lipoxygenase, thereby reducing the production of pro-inflammatory leukotrienes.

The table below outlines the interaction of HPA with key enzymes in eicosanoid synthesis based on in vitro findings.

Inhibition of Arachidonic Acid Synthesis Pathways

One of the most significant molecular actions of HPA is its potent inhibition of arachidonic acid (AA) synthesis. nih.gov In hepatoma cell models, HPA has been shown to be a more potent inhibitor of the conversion of α-linolenic acid and dihomo-γ-linolenic acid to arachidonic acid than EPA, DHA, or even arachidonic acid itself. nih.gov This inhibitory action is crucial as arachidonic acid is the primary precursor for the synthesis of pro-inflammatory eicosanoids. The enzymes targeted in this pathway are believed to be the delta-5 and delta-6 desaturases, which are rate-limiting steps in the conversion of precursor fatty acids into arachidonic acid. By strongly inhibiting this pathway, HPA can significantly reduce the cellular pool of arachidonic acid available for conversion into inflammatory mediators.

Regulation of Gene Expression and Cellular Signaling Pathways

The biological activities of 6,9,12,15,18-Heneicosapentaenoic Acid (HPA) are intrinsically linked to its ability to modulate intracellular signaling and regulate the expression of a wide array of genes. Like other omega-3 polyunsaturated fatty acids (PUFAs), HPA can influence cellular function by interacting with nuclear receptors, altering signal transduction cascades, and modifying the transcriptional landscape of the cell.

Interaction with Transcription Factors (e.g., Peroxisome Proliferator-Activated Receptors (PPARs))

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in energy metabolism, inflammation, and cellular differentiation. wikipedia.orgmdpi.com There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. mdpi.comnih.gov These receptors are activated by endogenous ligands, including free fatty acids and their metabolites, such as eicosanoids. wikipedia.orgnih.gov Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. wikipedia.orgmdpi.com

The activation of PPARs by PUFAs is a key mechanism by which these fatty acids exert their biological effects. For instance, PPARα is highly expressed in tissues with high fatty acid oxidation rates, such as the liver, and its activation leads to the upregulation of genes involved in fatty acid catabolism. nih.gov Research indicates that HPA is a weak inducer of acyl-CoA oxidase, a key enzyme in peroxisomal fatty acid oxidation whose gene contains a PPRE and is regulated by PPARα. nih.govcenmed.com This suggests that HPA, like other PUFAs, can directly interact with and activate PPARs, although its potency may differ from that of other fatty acids. The binding of a fatty acid ligand to the PPAR-RXR complex initiates a conformational change that facilitates the recruitment of coactivator proteins, leading to the transcription of target genes. mdpi.com

Influence on Signal Transduction Cascades

HPA and other omega-3 PUFAs can significantly influence various signal transduction cascades, which are critical for cellular responses to external stimuli. One of the primary ways they achieve this is by altering the production of potent lipid signaling molecules. HPA has been shown to be a poor substrate for key enzymes like prostaglandin H synthase (also known as cyclooxygenase or COX) and 5-lipoxygenase (5-LOX). nih.gov These enzymes are pivotal in converting PUFAs like arachidonic acid (AA) into pro-inflammatory eicosanoids. nih.gov By competing with AA for these enzymes and being a poor substrate itself, HPA can effectively reduce the output of pro-inflammatory signaling molecules.

Furthermore, HPA is an efficient inhibitor of thromboxane synthesis in isolated platelets, comparable to eicosapentaenoic acid (EPA). nih.gov Thromboxanes are potent mediators involved in vasoconstriction and platelet aggregation. This inhibitory action points to a direct influence on the signaling pathways that govern cardiovascular function.

The effects of structurally similar omega-3 PUFAs, such as EPA, on signaling pathways have been studied more extensively. EPA has been demonstrated to modulate the expression of genes involved in the Nuclear Factor-kappa B (NF-κB) pathway, including MAPK and AKT1, in THP-1 macrophages. nih.govresearchgate.net The NF-κB pathway is a central regulator of the inflammatory response. nih.gov Additionally, EPA can influence other signaling cascades, such as the PI3-K/Akt/eNOS pathway in endothelial progenitor cells and the LSD1-WNT signaling pathway, which is involved in epithelial regeneration. nih.govnih.gov Given its structural similarity, HPA may exert influence on similar signal transduction cascades.

Modulation of Gene Expression Profiles in Cell Lines (e.g., THP-1 macrophages)

The influence of HPA on transcription factors and signaling cascades ultimately culminates in altered gene expression profiles. While direct studies on HPA's global effects on gene expression in cell lines like THP-1 macrophages are limited, extensive research on the closely related omega-3 PUFAs, EPA and docosahexaenoic acid (DHA), provides a strong model for its potential actions.

In lipopolysaccharide (LPS)-stimulated THP-1 macrophages, both EPA and DHA have been shown to modulate the expression of a multitude of genes in a dose-dependent manner. mdpi.comnih.gov These genes are involved in critical cellular processes including inflammation, immune response, cell cycle regulation, and oxidative stress. mdpi.com Specifically, EPA and DHA can decrease the expression of genes encoding pro-inflammatory cytokines such as Interleukin-1β (IL1B) and Monocyte Chemoattractant Protein-1 (MCP1). nih.govresearchgate.net They also downregulate genes central to the NF-κB signaling pathway and those involved in fatty acid metabolism, like 5-lipoxygenase (ALOX5) and prostaglandin-endoperoxide synthase 2 (PTGS2 or COX-2). nih.govresearchgate.net Studies comparing the two suggest that EPA may be more effective than DHA in modulating the expression of certain inflammatory genes. researchgate.netd-nb.info These findings suggest that HPA likely shares the ability to suppress inflammatory gene expression in immune cells like macrophages.

| Gene Category | Gene Name | Symbol | Observed Effect of EPA/DHA | Reference |

|---|---|---|---|---|

| NF-κB Pathway | Mitogen-Activated Protein Kinase | MAPK | Decreased expression | researchgate.net |

| Protein Kinase B | AKT1 | Decreased expression | researchgate.net | |

| Nuclear Factor Kappa B Subunit 1 | NFKB1 | Decreased expression | researchgate.net | |

| Cytokines | Interleukin 1 Beta | IL1B | Decreased expression | nih.govresearchgate.net |

| Chemokine (C-C motif) Ligand 2 | CCL2 (MCP1) | Decreased expression | nih.govresearchgate.net | |

| Tumor Necrosis Factor Alpha | TNFA | Decreased expression | nih.govresearchgate.net | |

| Fatty Acid Metabolism | Arachidonate 5-Lipoxygenase | ALOX5 | Decreased expression | nih.govresearchgate.net |

| Prostaglandin-Endoperoxide Synthase 2 | PTGS2 (COX-2) | Decreased expression (DHA) | nih.govresearchgate.net | |

| Oxidative Stress | Nitric Oxide Synthase 2 | NOS2 | Decreased expression | researchgate.netd-nb.info |

| Microsomal Glutathione S-Transferase 1 | MGST1 | Increased expression | researchgate.netd-nb.info |

Formation of Bioactive Lipid Mediators and Their Research Implications

HPA, as a 21-carbon omega-3 PUFA, serves as a substrate for enzymatic conversion into a variety of bioactive lipid mediators, collectively known as oxylipins. creative-proteomics.comnih.govnih.gov These molecules are critical signaling agents in a host of physiological and pathophysiological processes. The specific profile of oxylipins derived from HPA has significant research implications, as it likely differs from that of mediators derived from other PUFAs, leading to distinct biological effects.

Oxylipin Synthesis from HPA (e.g., epoxidation products)

Oxylipins are generated from PUFAs through three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase/hydroxylase pathways. nih.govnih.gov

COX and LOX Pathways : Research has shown that HPA is a poor substrate for both COX (prostaglandin H synthase) and 5-LOX enzymes. nih.gov This is a significant finding, as it implies that HPA is less likely to be converted into the classic eicosanoid-like molecules such as prostaglandins, thromboxanes, and leukotrienes, which are major products of AA and EPA metabolism through these pathways. researchgate.net

Cytochrome P450 Pathway : The CYP pathway represents a likely major route for HPA metabolism. CYP enzymes, particularly epoxygenases, catalyze the formation of epoxide derivatives from PUFAs. nih.govnih.gov In the case of EPA, this pathway leads to the formation of epoxyeicosatetraenoic acids (EpETEs). researchgate.net It is therefore highly probable that HPA is metabolized by CYP epoxygenases to form epoxy-heneicosatetraenoic acids. These epoxides are bioactive lipid mediators themselves but can be further metabolized by the soluble epoxide hydrolase (sEH) enzyme to form the corresponding diols (dihydroxy-heneicosatetraenoic acids). researchgate.net The epoxidation process involves the electrophilic attack of a peroxy acid or a similar oxygenating species from the enzyme onto the electron-rich double bond of the fatty acid, forming a three-membered ring epoxide. researchgate.net

The synthesis of these unique HPA-derived oxylipins, particularly the epoxides and diols, opens up new avenues for research into their specific roles in cellular signaling and their potential as regulators of physiological processes.

Comparative Analysis of HPA-Derived vs. Other PUFA-Derived Mediators

The biological impact of HPA is best understood when its metabolic fate and inhibitory actions are compared with those of other well-studied PUFAs, primarily the omega-6 arachidonic acid (AA) and the omega-3 eicosapentaenoic acid (EPA).

HPA demonstrates a distinct profile of activity. Notably, it is a more potent inhibitor of the synthesis of arachidonic acid from its precursors (α-linolenic acid and dihomo-γ-linolenic acid) in hepatoma cells than either EPA or DHA. nih.gov This suggests a strong regulatory role for HPA in controlling the availability of the primary substrate for pro-inflammatory eicosanoid production.

While HPA is a poor substrate for COX and 5-LOX, it effectively inhibits thromboxane synthesis in platelets to a similar extent as EPA. nih.gov This indicates that even without being readily converted into classic eicosanoids, HPA can significantly dampen pro-thrombotic and pro-inflammatory pathways. In contrast, mediators derived from AA via the COX and LOX pathways (e.g., Prostaglandin E₂, Thromboxane A₂, Leukotriene B₄) are generally potent pro-inflammatory and pro-aggregatory agents. nih.gov Mediators derived from EPA (e.g., Prostaglandin E₃, Thromboxane A₃) are typically less inflammatory and less potent than their AA-derived counterparts. nih.gov Given that HPA is an even poorer substrate for these enzymes than EPA, its direct contribution to the prostanoid and leukotriene pool is likely minimal, with its primary effect being the inhibition of AA metabolism. nih.gov

| Pathway / Enzyme / Product | Arachidonic Acid (AA, 20:4n-6) | Eicosapentaenoic Acid (EPA, 20:5n-3) | Heneicosapentaenoic Acid (HPA, 21:5n-3) | Reference |

|---|---|---|---|---|

| Substrate for COX-1 (PGHS-1) | Excellent substrate | Poor substrate (~10% efficiency of AA) | Poor substrate | nih.govnih.gov |

| Substrate for 5-Lipoxygenase | Good substrate | Substrate | Poor substrate | nih.gov |

| Inhibition of AA Synthesis | N/A | Inhibitor | Strong inhibitor (more potent than EPA) | nih.gov |

| Inhibition of Thromboxane Synthesis | N/A (precursor) | Efficient inhibitor | Efficient inhibitor (similar to EPA) | nih.gov |

| Primary Mediator Class | Pro-inflammatory (2-series Prostanoids, 4-series Leukotrienes) | Less inflammatory (3-series Prostanoids, 5-series Leukotrienes) | Likely CYP-derived epoxides/diols | nih.govnih.govnih.gov |

| Induction of Acyl-CoA Oxidase | Inducer | Inducer | Weak inducer | nih.govcenmed.com |

Advanced Analytical Methodologies in 6,9,12,15,18 Hene Icosapentaenoic Acid Research

Chromatographic Techniques for HPA Separation and Quantification

Chromatography is the cornerstone of fatty acid analysis, providing the necessary separation of complex mixtures prior to detection and quantification. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools in HPA research.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of fatty acids, including HPA. Due to the low volatility of free fatty acids, a derivatization step is required to convert them into more volatile, non-polar derivatives. jianhaidulab.com The most common method is the conversion to Fatty Acid Methyl Esters (FAMEs). jfda-online.comgcms.cz

The typical workflow for GC-MS analysis of HPA involves several key steps:

Lipid Extraction: Total lipids are extracted from the biological sample using organic solvents.

Saponification: The extracted lipids are hydrolyzed, often with a base like potassium hydroxide (B78521) in methanol, to release the free fatty acids from their esterified forms (e.g., triglycerides or phospholipids). jianhaidulab.com

Derivatization (Esterification): The free fatty acids are converted into FAMEs. This is commonly achieved using reagents like methanolic HCl or acetyl chloride. jfda-online.com This step increases the volatility and thermal stability of the fatty acids, making them suitable for GC analysis. gcms.cz

GC Separation: The FAMEs mixture is injected into the gas chromatograph. Separation is achieved on a capillary column, where FAMEs are partitioned between a stationary phase and a carrier gas (mobile phase). Highly polar stationary phases, such as those containing biscyanopropyl, are often used to resolve isomers, including those with different double bond positions and configurations. gcms.cz

MS Detection and Identification: As the FAMEs elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a molecular fingerprint for identification. The mass spectrum of HPA's methyl ester can be used for its definitive identification. nih.gov

A key study successfully identified HPA from seal oil by matching the gas-liquid chromatographic retention times of its methyl ester with a synthetic standard on four different liquid phases. nih.gov This highlights the method's specificity and reliability for HPA research.

| Step | Description | Common Reagents/Parameters | Purpose |

|---|---|---|---|

| Lipid Extraction | Isolation of total lipids from the sample matrix. | Folch method (Chloroform/Methanol) or Bligh-Dyer method. | Concentrate lipids and remove interfering substances. |

| Saponification | Hydrolysis of ester bonds to release free fatty acids. | Methanolic KOH or NaOH. | Liberate all fatty acids for total profile analysis. |

| Esterification | Conversion of free fatty acids to FAMEs. | Boron trifluoride (BF3)-methanol, Methanolic HCl. | Increase volatility for GC analysis. jfda-online.comgcms.cz |

| GC Separation | Separation of FAMEs based on boiling point and polarity. | Capillary column (e.g., ZB-1, Carbowax-type). jianhaidulab.comgcms.cz Temperature gradient program. | Resolve individual FAMEs from the complex mixture. |

| MS Detection | Ionization, fragmentation, and detection of eluted FAMEs. | Electron Ionization (EI) at 70 eV. Quadrupole or Time-of-Flight (TOF) analyzer. | Provide structural information for identification and quantification. |

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for fatty acid analysis. nih.gov It offers high sensitivity and specificity and often requires minimal sample derivatization, allowing for the analysis of free fatty acids directly. mpi-bremen.demeasurlabs.com

The core principle involves separating the mixture's components in the liquid phase before they are ionized and detected by the mass spectrometer. mpi-bremen.de For fatty acids like HPA, reverse-phase HPLC is typically employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water, acetonitrile, and/or methanol). Fatty acids are separated based on their hydrophobicity; longer-chain and more saturated fatty acids are retained longer on the column.

The coupling of HPLC with a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), provides exceptional selectivity and sensitivity for quantification. nih.gov The process generally follows these steps:

Sample Preparation: This may involve a simple protein precipitation or liquid-liquid extraction to isolate the lipids and fatty acids.

HPLC Separation: The extract is injected into the HPLC system, and fatty acids are separated on a reverse-phase column using a gradient elution, where the mobile phase composition is changed over time to effectively elute all compounds of interest.

Ionization: As the separated analytes exit the column, they are ionized, most commonly using Electrospray Ionization (ESI), which is a soft ionization technique that keeps the molecule intact, typically as a deprotonated ion [M-H]⁻ in negative ion mode.

MS/MS Quantification: For quantification, a triple quadrupole mass spectrometer is often used in a mode called Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole selects the specific precursor ion for HPA (e.g., m/z 315.2 for [M-H]⁻). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific, characteristic fragment ion for detection. This two-stage mass filtering dramatically reduces chemical noise and increases the accuracy of quantification.

| Parameter | Description | Relevance to HPA Analysis |

|---|---|---|

| Chromatography | Reverse-Phase HPLC | Separates HPA from other fatty acids based on chain length and unsaturation. |

| Stationary Phase | C18 or C8 column | Provides hydrophobic interaction for effective separation. |

| Mobile Phase | Gradient of Acetonitrile/Water with additives (e.g., formic acid). | Allows for the elution of a wide range of fatty acids with good peak shape. |

| Ionization | Negative-mode Electrospray Ionization (ESI) | Efficiently generates the deprotonated [M-H]⁻ ion of HPA for sensitive detection. |

| Detection | Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS | Provides high specificity and sensitivity for accurate quantification by monitoring a specific precursor-to-product ion transition for HPA. |

Lipidomics Approaches for Comprehensive HPA Profiling

Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids in a biological system. These approaches are invaluable for understanding how HPA is incorporated into various lipid classes and what metabolic products are formed from it.

Untargeted lipidomics is an exploratory approach designed to detect and relatively quantify as many lipid species as possible in a sample simultaneously, without a preconceived bias. nih.gov This method is particularly useful for discovering novel metabolites of HPA or identifying changes in the broader lipidome resulting from HPA presence.

The workflow typically employs (Ultra) High-Performance Liquid Chromatography ((U)HPLC) coupled to a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. metasysx.commdpi.com

Lipid Extraction: A comprehensive extraction is performed to capture a wide range of lipid classes, from polar phospholipids (B1166683) to non-polar triglycerides.

Chromatographic Separation: Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate the complex mixture of lipids. explorationpub.com

HRMS Analysis: The mass spectrometer acquires high-resolution mass spectra in both positive and negative ion modes to detect a broad array of lipid classes. metasysx.com Data is collected for all ions within a specified mass range.

Data Processing: The complex data is processed using specialized software to perform peak picking, alignment, and normalization. This results in a large feature table, where each feature is defined by its accurate mass-to-charge ratio (m/z) and retention time.

Statistical Analysis and Identification: Multivariate statistical methods are used to identify features that differ significantly between experimental groups. These significant features are then identified by matching their accurate mass and fragmentation spectra (MS/MS) to lipid databases. nih.gov

In the context of HPA research, untargeted lipidomics can reveal how HPA is incorporated into complex lipids (e.g., phosphatidylcholines, triglycerides) and identify its downstream metabolites, such as hydroxylated or chain-shortened derivatives. metasysx.commdpi.com

| Lipid Class | Abbreviation | Potential Role in HPA Profiling |

|---|---|---|

| Free Fatty Acids | FA | Direct measurement of HPA levels. |

| Triacylglycerols | TG | Investigating HPA storage in lipid droplets. |

| Phosphatidylcholines | PC | Assessing HPA incorporation into cell membranes. |

| Phosphatidylethanolamines | PE | Assessing HPA incorporation into cell membranes. |

| Sphingomyelins | SM | Examining HPA-induced changes in signaling lipids. explorationpub.com |

| Eicosanoid-like compounds | - | Discovery of novel bioactive metabolites derived from HPA. |

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of reactions within a metabolic network. nih.gov When combined with stable isotope tracers, such as Carbon-13 (¹³C), it allows researchers to track the metabolic fate of a specific molecule like HPA through various pathways. nih.gov

The ¹³C-MFA methodology as applied to HPA would involve:

Labeled Substrate: A ¹³C-labeled version of HPA (e.g., uniformly labeled [U-¹³C₂₁]HPA) is synthesized and introduced to the biological system (e.g., cell culture).

Isotopic Labeling: As the cells metabolize the ¹³C-HPA, the ¹³C atoms are incorporated into a variety of downstream metabolites through processes like elongation, desaturation, beta-oxidation, or incorporation into complex lipids.

Sample Analysis: After a period of incubation, metabolites are extracted and the extent and pattern of ¹³C-labeling in these metabolites are measured using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. escholarship.org

Flux Calculation: The measured isotopic labeling patterns are input into a computational model of the relevant metabolic network. By fitting the model to the experimental data, the rates of intracellular metabolic fluxes can be calculated, revealing which pathways are most active in HPA metabolism. nih.gov

This approach provides a dynamic view of HPA metabolism, going beyond simple concentration measurements to reveal the actual rates of its conversion and utilization within the cell. nih.gov It can quantitatively determine the portion of HPA that is burned for energy via beta-oxidation versus the portion that is stored in triglycerides or remodeled into other fatty acids.

Research Perspectives and Future Directions for 6,9,12,15,18 Hene Icosapentaenoic Acid Hpa

Biotechnological Production and Metabolic Engineering of HPA

The industrial production of specific long-chain polyunsaturated fatty acids (LC-PUFAs) like 6,9,12,15,18-Heneicosapentaenoic Acid (HPA) is increasingly moving away from traditional extraction from fish oils towards more sustainable and controllable biotechnological methods. nih.gov Metabolic engineering of microorganisms offers a promising platform for high-yield, scalable production of desired fatty acids. researchgate.net While much of the research has centered on more common omega-3 fatty acids like Eicosapentaenoic Acid (EPA), the strategies and host systems developed are directly applicable to the potential production of HPA.

Genetic Engineering Strategies for Enhanced HPA Biosynthesis

Genetic engineering is pivotal in developing microbial cell factories for targeted fatty acid production. mdpi.com Strategies for enhancing the biosynthesis of LC-PUFAs, which could be adapted for HPA, involve several key approaches. A primary method is the introduction and optimization of the biosynthetic pathway itself, which typically involves a series of desaturase and elongase enzymes. nih.gov For HPA, this would likely involve engineering a pathway to produce a precursor like EPA and then introducing a specific elongase to convert it to HPA, mimicking the chemical synthesis method of elongating EPA. nih.gov

Other critical strategies include increasing the supply of precursors like acetyl-CoA and the reducing equivalent NADPH, which are essential for fatty acid synthesis. nih.gov For instance, disrupting the gene for phosphoglucose (B3042753) isomerase (pgi) has been shown to increase the NADPH/NADP⁺ ratio. researchgate.net Additionally, inhibiting competing metabolic pathways that divert carbon away from fatty acid production is a common tactic to boost yields. nih.gov Advanced tools like CRISPR-Cas9 are being utilized for precise gene knockout and overexpression, facilitating the rational design of microbial strains with enhanced production capabilities. nih.gov

Microbial and Algal Production Systems for HPA

Several microbial and algal systems have been successfully engineered for the production of LC-PUFAs and represent ideal chassis for developing HPA production platforms.

Oleaginous Yeasts: The yeast Yarrowia lipolytica is a particularly attractive host due to its ability to accumulate high levels of lipids. nih.govmdpi.com Metabolic engineering of this yeast has resulted in strains that can produce EPA at over 15% of their dry cell weight. nih.gov A crucial step in achieving these high yields was the inactivation of the PEX10 gene, which is involved in peroxisome biogenesis, demonstrating the importance of a systems-level engineering approach. nih.gov Such a platform could be modified with the appropriate elongase enzymes to produce HPA.

Microalgae: Marine microalgae are the natural producers of many omega-3 fatty acids. nih.gov Species like Nannochloropsis oceanica are considered ideal models for EPA production and have been the subject of synthetic biology strategies to improve yields. nih.govnih.gov Research in N. oceanica has focused on identifying robust genetic tools (promoters and terminators) and characterizing key enzymes like desaturases, elongases, and acyltransferases to engineer strains with higher EPA accumulation. nih.gov These systems are prime candidates for engineering HPA production, given their innate LC-PUFA metabolic pathways.

Filamentous Fungi: The oleaginous fungus Mucor circinelloides has been used for industrial production of other fatty acids and possesses established genetic manipulation tools. mdpi.com It has been engineered to produce precursors that could be converted to HPA, demonstrating its potential as a production host. mdpi.com

The table below summarizes key microbial systems engineered for LC-PUFA production, which could be adapted for HPA synthesis.

| Organism | PUFA Target | Key Engineering Strategies | Potential for HPA Production |

| Yarrowia lipolytica | EPA | Overexpression of desaturases & elongases; Inactivation of competing pathways (e.g., PEX10 gene). nih.gov | High. A well-established lipid production platform that could be modified with an EPA-specific elongase. |

| Nannochloropsis oceanica | EPA | Identification of strong promoters/terminators; Characterization and stacking of key pathway genes (desaturases, elongases). nih.gov | High. As a natural producer of EPA, it contains the foundational metabolic pathways that could be extended to HPA. nih.gov |

| Mucor circinelloides | ETA (C20:4, ω-3) | Heterologous expression of desaturase genes (e.g., delta-17 desaturase). mdpi.com | Moderate to High. Established genetic tools and ability to produce C20 PUFAs suggest it could be engineered to produce HPA. |

Exploration of Novel HPA-Derived Bioactive Compounds

While HPA itself demonstrates significant bioactivity, research is also beginning to explore its potential as a precursor to other novel bioactive compounds. HPA is a metabolite of 2-hydroxy-docosahexaenoic acid (DHA-H), and this conversion is considered essential for the neuroprotective effects observed in models of Alzheimer's disease. nih.gov This positions HPA not just as an active molecule but as a key intermediate in a protective metabolic pathway.

Furthermore, the metabolism of omega-3 fatty acids like EPA by cytochrome P450 (CYP) enzymes to form various epoxidized and hydroxylated derivatives is well-documented. nih.gov These derivatives, such as hydroxyeicosapentaenoic acids (HEPEs) and resolvins, are often more potent signaling molecules than their parent fatty acids. nih.gov Given HPA's structural similarity to EPA, it is highly probable that it is also metabolized by enzymes like lipoxygenases and CYPs to produce a unique family of oxygenated derivatives. nih.govcaymanchem.com The identification of these novel HPA-derived metabolites, such as potential hydroxyeicosapentaenoates (HEPEs) or resolvins, is a critical area for future research. These compounds could possess unique anti-inflammatory, pro-resolving, or neuroprotective properties, opening new avenues for therapeutic development. nih.gov

In Vitro and Ex Vivo Models for Elucidating HPA Mechanisms

Understanding the specific biological actions of HPA requires the use of sophisticated in vitro (cell-based) and ex vivo (tissue-based) models. These systems allow researchers to dissect molecular mechanisms in a controlled environment.

In Vitro Models: Cultured cells are essential for studying the direct effects of HPA on cellular processes. Hepatoma cell lines have been used to demonstrate that HPA is a more potent inhibitor of arachidonic acid synthesis than EPA or DHA. nih.gov In the context of neurodegenerative disease research, cellular models of Alzheimer's have been used to show that HPA can prevent neuron death induced by excitotoxicity. nih.gov Other relevant in vitro systems include endothelial cell cultures to study angiogenesis, where EPA has been shown to inhibit tube formation, a model that could be used to investigate HPA's vascular effects. nih.govunh.edu Furthermore, 3D cell culture models, such as spheroids, are emerging as more physiologically relevant systems that can bridge the gap between traditional 2D cultures and in vivo studies, offering a more accurate assessment of a compound's effects. mdpi.com

Ex Vivo Models: These models use tissues or cells taken directly from an organism, providing a system that closely reflects the in vivo physiological state. Isolated platelets have been used as an ex vivo model to show that HPA inhibits thromboxane (B8750289) synthesis as effectively as EPA. nih.gov Another powerful ex vivo technique involves incubating isolated human platelets with fatty acids before performing functional assays, such as monitoring thrombin generation, to create a more realistic model of supplementation effects. nih.gov These models are invaluable for studying HPA's impact on thrombosis and hemostasis.

Unraveling Specific Gene-Enzyme Relationships in HPA Metabolism

HPA's biological effects are dictated by its interactions with specific enzymes and the subsequent regulation of gene expression. A key metabolic pathway for HPA formation is the α-oxidation of docosahexaenoic acid (DHA) derivatives, a process distinct from the more common β-oxidation. nih.govnih.gov This suggests an unusual origin for this odd-chain fatty acid. nih.gov

Research has identified several key enzyme interactions:

Prostaglandin (B15479496) H Synthase (PGHS/Cyclooxygenase): HPA is a poor substrate for this enzyme, meaning it does not readily lead to the production of pro-inflammatory prostaglandins (B1171923). nih.govcaymanchem.com However, it inactivates the enzyme as rapidly as arachidonic acid, suggesting it can modulate inflammatory pathways by competing with pro-inflammatory fatty acids. nih.gov

5-Lipoxygenase (5-LOX): Similar to its interaction with PGHS, HPA is a poor substrate for 5-LOX, limiting its conversion into leukotrienes. nih.govcaymanchem.com

Fatty Acid Desaturases: HPA is a strong inhibitor of the enzymes involved in converting linoleic acid and dihomo-gamma-linolenic acid into arachidonic acid (AA). nih.gov This potent inhibition of AA synthesis is a key mechanism by which HPA can alter the balance of inflammatory mediators. nih.gov The genes encoding these enzymes, such as Fatty Acid Desaturase 1 (FADS1), are critical points of regulation. uef.fi

The table below details the known interactions of HPA with key metabolic enzymes.

| Enzyme | Gene (Human) | Role in Metabolism | HPA's Effect |

| Prostaglandin H Synthase (PGHS/COX) | PTGS1, PTGS2 | Converts AA to prostaglandins (inflammatory mediators). | Poor substrate; potent inactivator. nih.govcaymanchem.com |

| 5-Lipoxygenase (5-LOX) | ALOX5 | Converts AA to leukotrienes (inflammatory mediators). | Poor substrate. nih.govcaymanchem.com |

| Delta-5 Desaturase | FADS1 | Rate-limiting step in the synthesis of Arachidonic Acid (AA). uef.fi | Strong inhibitor of the pathway. nih.gov |

Emerging Roles of HPA in Cellular Homeostasis Research

Cellular homeostasis involves the maintenance of a stable internal environment, and its disruption is a hallmark of many diseases. Emerging research indicates that HPA plays a significant role in maintaining this balance, particularly in the contexts of lipid metabolism and neurological health.

One of HPA's primary roles is the regulation of lipid profiles. Its potent ability to inhibit the synthesis of arachidonic acid can shift the cellular pool of fatty acids away from pro-inflammatory omega-6 derivatives towards less inflammatory omega-3 derivatives. nih.gov This modulation of eicosanoid synthesis is a cornerstone of maintaining inflammatory homeostasis. nih.gov

In the central nervous system, HPA has shown promise in restoring homeostasis. It has been demonstrated to exert neuroprotective effects in models of Alzheimer's disease by preventing neuron death. nih.gov The proposed mechanism involves the reduction of mitochondrial activity and ATP production in astrocytes, which can dampen the neuroinflammatory response often seen in neurodegenerative conditions. nih.gov This suggests HPA may help maintain metabolic homeostasis within the brain's glial cells, protecting neurons from damage. nih.gov The ability of omega-3 fatty acids generally to contribute to the resolution of inflammation and support chondrocyte and cartilage homeostasis further points to the potential for HPA to have beneficial effects in other tissues by modulating cell behavior and matrix integrity. mdpi.com

Q & A

Q. How is 6,9,12,15,18-Hene-icosapentaenoic acid structurally characterized, and what analytical techniques are prioritized for confirmation?

To confirm the structure of this polyunsaturated fatty acid (PUFA), nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential. NMR identifies double-bond geometry (e.g., cis/trans configurations) via coupling constants and chemical shifts, while high-resolution MS validates molecular weight and fragmentation patterns. For example, similar methods were applied to characterize (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid (EPA), where NMR resolved double-bond positions and MS confirmed the molecular formula . Ensure sample purity (>99%) via HPLC before analysis to avoid spectral interference .

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

Due to its unsaturated nature, the compound is prone to oxidation. Store under inert gas (argon/nitrogen) at −80°C in amber vials to minimize light/oxygen exposure. Use PPE (nitrile gloves, lab coats) and avoid aerosol formation during handling. Safety data for structurally similar PUFAs (e.g., EPA) classify them as flammable liquids requiring ventilation and fire-resistant storage . For spills, adsorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What synthetic routes are feasible for producing high-purity this compound?

Multi-step synthesis via sequential Wittig reactions or enzymatic elongation/desaturation from shorter-chain precursors (e.g., α-linolenic acid) is common. For example, DMSO-mediated oxidation under inert atmospheres (e.g., argon) in chloroform at 0°C has been used for similar PUFA derivatives, yielding 14% purity after silica gel chromatography . Optimize reaction conditions (temperature, solvent polarity) to suppress side reactions like peroxidation .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for studying this compound’s bioactivity in vitro?

A 2<sup>k</sup> factorial design systematically evaluates variables (e.g., concentration, incubation time, cell type). For instance, in lipidomic studies of EPA derivatives, factors like oxygen tension and antioxidant presence significantly influenced metabolite profiles . Use ANOVA to identify interactions between variables and prioritize significant factors for dose-response studies .

Q. How should researchers resolve contradictory data on this compound’s role in lipid peroxidation pathways?

Contradictions may arise from differing experimental models (e.g., cell-free vs. cellular systems). Address this by:

Q. What computational tools are effective for modeling its interactions with lipid membranes or enzymes?

COMSOL Multiphysics enables simulations of membrane permeability and diffusion kinetics, while molecular docking (AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2. For example, EPA’s binding to COX-2 was modeled using hybrid QM/MM methods, revealing regioselective oxygenation patterns . Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. How can researchers assess its stability under varying oxidative or thermal conditions?

Conduct accelerated stability studies:

- Oxidative stability : Use Rancimat assays at 100°C with air flow (20 L/h), monitoring conductivity changes from volatile oxidation products .

- Thermal degradation : Analyze via TGA-DSC to identify decomposition temperatures and reaction kinetics (Arrhenius plots) .

- Compare degradation products (e.g., hydroperoxides) with EPA’s known pathways using GC-MS .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects in cellular assays?

Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. For multi-parametric data (e.g., gene expression), apply principal component analysis (PCA) to reduce dimensionality. In a 16-week clinical trial on PUFA derivatives, mixed-effects models accounted for inter-subject variability . Report p-values with confidence intervals and adjust for multiple comparisons (Bonferroni correction) .

Q. How should researchers validate the specificity of antibodies or probes targeting this compound?

- Competitive ELISA : Pre-incubate antibodies with structural analogs (e.g., 12-HEPE) to test cross-reactivity .

- Silencing experiments : Knock down target enzymes (e.g., lipoxygenase) and measure probe signal reduction via Western blot .

- Isotope dilution : Spike samples with <sup>2</sup>H-labeled internal standards during LC-MS to confirm quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.